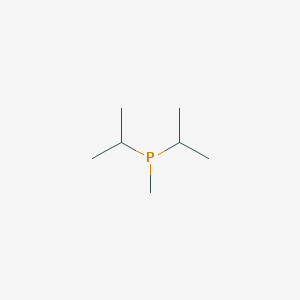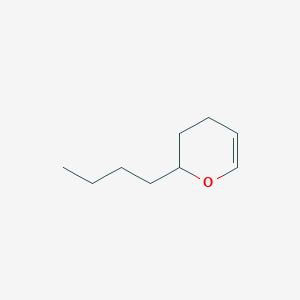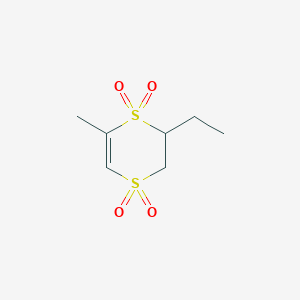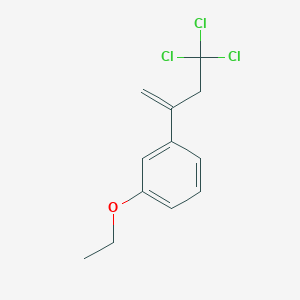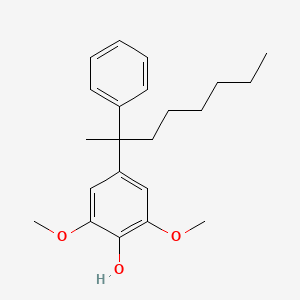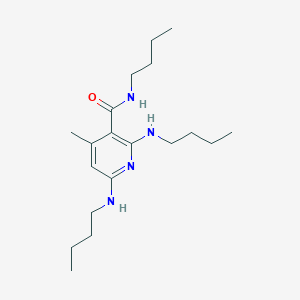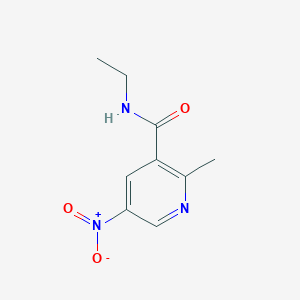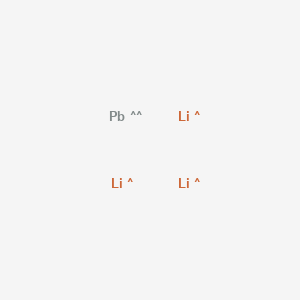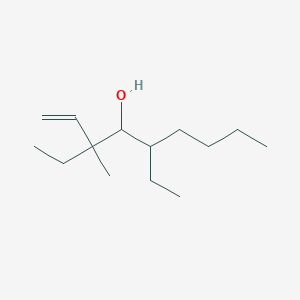
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2,4,5-triaminopyrimidine derivatives: with formic acid or formamide.
Oxidative cyclization: using reagents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of more oxidized pteridine derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a cofactor.
Medicine: Investigated for potential therapeutic applications, including as an enzyme inhibitor.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative.
Folic acid: A well-known pteridine derivative involved in folate metabolism.
Uniqueness
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl group and dihydropteridine core differentiate it from other pteridine derivatives, influencing its reactivity and applications.
Propiedades
Número CAS |
58947-90-3 |
|---|---|
Fórmula molecular |
C7H6N4O3 |
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
1-methyl-5,8-dihydropteridine-4,6,7-trione |
InChI |
InChI=1S/C7H6N4O3/c1-11-2-8-5(12)3-4(11)10-7(14)6(13)9-3/h2H,1H3,(H,9,13)(H,10,14) |
Clave InChI |
JLZXTNVWUPDSRH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=O)C2=C1NC(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



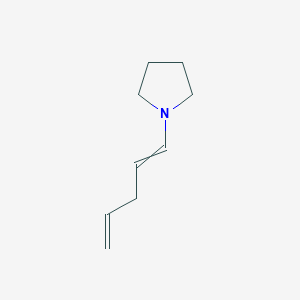
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
